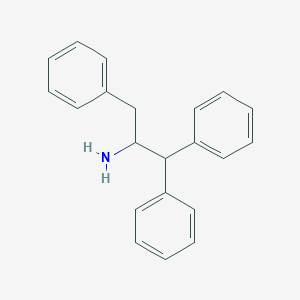![molecular formula C13H30O4Si2 B12322726 Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane CAS No. 68440-71-1](/img/structure/B12322726.png)
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane is a complex organosilicon compound It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane typically involves the reaction of an epoxide with a silane compound. One common method involves the reaction of glycidol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the trimethylsilyl group.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the compound.
Substituted Silanes: Formed from nucleophilic substitution reactions.
科学的研究の応用
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of silane-based drugs.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The trimethylsilyl group can stabilize these intermediates, facilitating further reactions. The compound can also form stable complexes with metal ions, which can enhance its reactivity in catalytic processes.
類似化合物との比較
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar structure but with a trimethoxy group instead of a trimethylsilyl group.
Methoxy(dimethyl)[3-(2-oxiranylmethoxy)propyl]silane: Similar structure but with dimethyl groups instead of trimethylsilyl groups.
Uniqueness
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane is unique due to the presence of both an oxirane ring and a trimethylsilyl group. This combination of functional groups provides the compound with unique reactivity and stability, making it valuable for various applications in organic synthesis and materials science.
特性
CAS番号 |
68440-71-1 |
|---|---|
分子式 |
C13H30O4Si2 |
分子量 |
306.54 g/mol |
IUPAC名 |
methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H30O4Si2/c1-14-19(5,17-18(2,3)4)11-7-10-15-9-6-8-13-12-16-13/h13H,6-12H2,1-5H3 |
InChIキー |
OUVRKJFVRKJOBP-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(CCCOCCCC1CO1)O[Si](C)(C)C |
関連するCAS |
68440-71-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



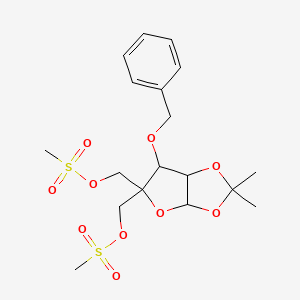
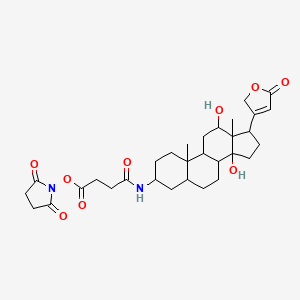
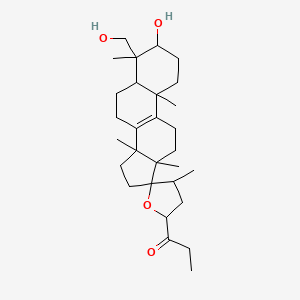
![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)

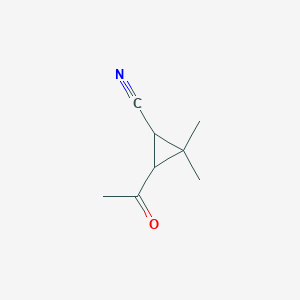
![5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine](/img/structure/B12322685.png)
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
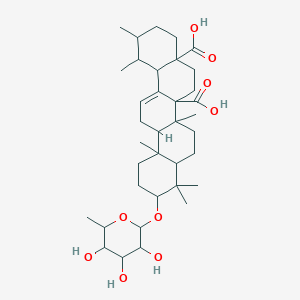
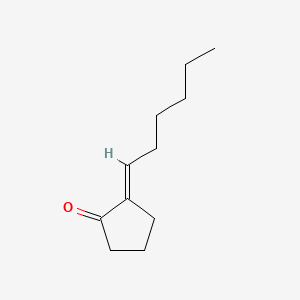
![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)
